molecular formula C10H6ClNO2S B6386216 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% CAS No. 1261961-96-9

2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95%

Cat. No. B6386216
CAS RN: 1261961-96-9
M. Wt: 239.68 g/mol
InChI Key: CKWAHJGPAHSRJV-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-yl)isonicotinic acid (2C5TIN) is a synthetic compound that has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects that make it a valuable tool for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes. This inhibition is believed to be due to the presence of the thiophene ring, which is capable of forming a covalent bond with the enzyme's active site.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it is capable of inhibiting the activity of several enzymes, including tyrosinase, lipase, and acetylcholinesterase. In vivo studies have demonstrated that 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% is capable of inducing apoptosis in cancer cells and suppressing the growth of tumor cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in water and ethanol. Furthermore, it is relatively stable, making it ideal for long-term storage. However, this compound does have some limitations. It is not very stable in the presence of strong acids and bases, and it can be toxic if ingested.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95%. One potential application is in the synthesis of metal complexes. This compound could also be used in the synthesis of novel drugs for the treatment of cancer and other diseases. Furthermore, it could be used as a ligand for the preparation of heterocyclic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95%, as well as its mechanism of action.

Synthesis Methods

The synthesis of 2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% begins with the reaction of 2-chloro-5-methylthiophenol with isonicotinic acid hydrazide. This reaction is conducted in aqueous ethanol solution at a temperature of 70-80°C. The product of this reaction is then purified by recrystallization from ethanol and water. The final product is a white solid with a purity of 95%.

Scientific Research Applications

2-Chloro-5-(thiophen-2-yl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand for the preparation of metal complexes. It has also been used in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. Furthermore, this compound has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and drugs for the treatment of cancer.

properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-4-6(10(13)14)7(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWAHJGPAHSRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686904
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(thiophen-2-YL)isonicotinic acid

CAS RN

1261961-96-9
Record name 2-Chloro-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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